
2-(Aminomethyl)aniline
Overview
Description
2-(Aminomethyl)aniline (CAS: 137-02-4) is an aromatic amine with the molecular formula C₇H₁₀N₂, featuring an aniline backbone substituted with an aminomethyl group (-CH₂NH₂) at the ortho position. This structural motif confers unique reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(aminomethyl)aniline is through the Gabriel synthesis, which involves the use of phthalimide as a protected amine. The process includes the following steps :
- Deprotonation of phthalimide with a strong base such as potassium hydride (KH) to form potassium phthalimide.
- Reaction of potassium phthalimide with an alkyl halide to form an N-alkylphthalimide.
- Hydrolysis of the N-alkylphthalimide with hydrazine (NH2NH2) to liberate the primary amine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes, including Friedel-Crafts acylation followed by reduction and nitration reactions . These methods are designed to produce the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions, such as acylation and alkylation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and peroxymonosulfuric acid (H2SO5).
Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used in the presence of catalysts such as aluminum chloride (AlCl3).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino-substituted benzene derivatives.
Substitution: Amides and alkylated anilines.
Scientific Research Applications
Chemical Synthesis
1.1 C–H Amination Reactions
Recent studies have highlighted the role of 2-(aminomethyl)aniline in C–H amination reactions, particularly when catalyzed by dirhodium complexes. These reactions are crucial for introducing nitrogen functionalities into organic molecules, which can enhance their biological activity.
- Case Study : Research conducted by Hashimoto et al. demonstrated the effectiveness of dirhodium-catalyzed C(sp2)–H amination using this compound derivatives. The study showed that selective amination at the para position of the aromatic ring could be achieved, leading to various amino acid derivatives with moderate yields .
Table 1: Summary of C–H Amination Results
Substrate | Product | Yield (%) |
---|---|---|
N-ethyl-N-methylaniline | N-methyl-aminated product | Moderate |
N-methyl-N-octylaniline | Phenyloctylamine | 58 |
Medicinal Chemistry
2.1 BACE1 Inhibitors
A significant application of this compound is in the development of β-secretase (BACE1) inhibitors for Alzheimer's disease treatment. The aminomethyl linker provides improved brain penetration compared to traditional amide linkers.
- Case Study : A study published in 2016 identified several BACE1 inhibitors utilizing the aminomethyl motif that exhibited robust in vivo efficacy. These compounds were optimized for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties while minimizing drug-drug interaction liabilities .
Table 2: Properties of BACE1 Inhibitors
Compound ID | Potency (IC50) | Brain Penetration | DDI Liability |
---|---|---|---|
Compound 16 | Low nM | High | Moderate |
Environmental and Safety Considerations
While exploring the applications of this compound, it is essential to consider its safety profile due to potential toxicity. The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)aniline involves its ability to act as a nucleophile in various chemical reactions. The amino group on the benzene ring enhances its reactivity, allowing it to participate in electrophilic substitution reactions. The compound can also form coordination complexes with metal ions, which can be utilized in catalysis and other applications .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The table below compares 2-(Aminomethyl)aniline with structurally related compounds, emphasizing synthesis, reactivity, and applications:
Reactivity and Functional Group Influence
- Positional Isomerism: The ortho-aminomethyl group in this compound enhances steric effects, favoring intramolecular cyclization (e.g., PBD formation in ). In contrast, para-substituted analogues like 4-(Aminomethyl)aniline exhibit higher symmetry, improving regioselectivity in amide bond formation ( ).
- Substituent Effects: Electron-Withdrawing Groups: Chloro or nitro substituents (e.g., ) reduce electron density, slowing electrophilic substitution but enhancing oxidative stability . N-Alkylation: Derivatives like 2-[(Dimethylamino)methyl]aniline ( ) show reduced nucleophilicity, requiring harsher conditions for deprotection (e.g., catalytic hydrogenation).
Physicochemical Properties
- Solubility: The primary amine group in this compound enhances water solubility compared to N-alkylated derivatives (e.g., ).
- Stability : Methyl or chloro substituents (e.g., ) improve thermal stability but may hinder reactivity in polar solvents.
Biological Activity
2-(Aminomethyl)aniline, also known as benzylamine, is an organic compound characterized by the presence of an amino group attached to a benzyl moiety. This compound has garnered attention in various fields of research due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its antimicrobial properties, role as a β-secretase inhibitor, and interactions with metal complexes.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features an amino group () attached to the benzyl carbon, which significantly influences its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that this compound and its derivatives exhibit notable antimicrobial properties . Various studies have shown that compounds with similar structures can possess both antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Derivatives of aniline compounds have been found effective against several strains of bacteria, including Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : Some studies suggest that these compounds can inhibit fungal growth, although specific data on this compound is limited .
Inhibition of β-Secretase (BACE1)
This compound has been explored as a potential inhibitor of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The use of aminomethyl-derived compounds has shown promise in:
- Potency : Compounds based on this structure engage key residues in the BACE1 binding site, demonstrating significant inhibitory activity .
- Brain Penetration : Modifications to the aminomethyl linker have improved brain availability compared to traditional amide moieties, indicating potential for therapeutic use in neurodegenerative diseases .
Metal Complexes and Biological Interactions
The interaction between this compound and metal ions has been a subject of investigation. Studies have reported the formation of zinc(II) and copper(II) halide complexes with this compound, which may enhance its biological activity:
- Zinc(II) Complexes : These complexes have shown potential in catalyzing reactions relevant to biological systems, possibly enhancing the efficacy of this compound in therapeutic applications .
- Copper(II) Complexes : Similar studies indicate that copper complexes can exhibit unique biological activities, including cytotoxic effects against cancer cell lines .
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Antimicrobial Efficacy : A study demonstrated that derivatives exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 32 µg/mL.
Compound MIC (µg/mL) Activity This compound 32 Antibacterial Derivative A 16 Antibacterial Derivative B 64 Antifungal - BACE1 Inhibition : In vivo studies showed that analogues of this compound reduced levels of amyloid-beta (Aβ) peptides in mouse models, suggesting potential for Alzheimer’s treatment.
Q & A
Basic Research Questions
Q. What are the primary synthesis routes for 2-(Aminomethyl)aniline, and how do their yields compare?
this compound can be synthesized via:
- Reduction of 2-aminobenzonitrile : Catalytic hydrogenation or metal hydride reduction (e.g., LiAlH₄) converts the nitrile group to an amine. Yields vary depending on the reducing agent and solvent system. For example, LiAlH₄ in THF achieves >90% yield but requires careful handling due to its exothermic reactivity .
- Nucleophilic substitution : Reacting 2-bromomethylaniline with ammonia or protected amines under controlled pH (7–9) and temperature (40–60°C). This method avoids harsh reductants but may require purification via column chromatography to remove byproducts .
Methodological Tip: Monitor reaction progress using TLC (silica gel, hexane/EtOAc 3:1) and confirm product purity via NMR (δ 3.8–4.2 ppm for –CH₂NH₂ protons) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), methylene (–CH₂NH₂) protons (δ 3.8–4.2 ppm), and amine protons (δ 1.5–2.5 ppm, broad). ¹³C NMR confirms the –CH₂NH₂ carbon at ~45–50 ppm .
- FT-IR : Peaks at ~3350 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (aromatic C=C) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 123.1 .
Data Interpretation: Compare spectra with reference standards (e.g., aniline hydrochloride) to rule out oxidation byproducts like imines .
Advanced Research Questions
Q. How does this compound participate in peptidomimetic synthesis?
The compound serves as a bifunctional building block:
- Amine Coupling : Its primary amine reacts with carboxylic acids (e.g., Fmoc-protected amino acids) via EDC/HOBt activation to form amide bonds. Used in solid-phase peptide synthesis (SPPS) for protease inhibitors .
- Metal Coordination : The aromatic amine and methylene group can chelate transition metals (e.g., Cu²⁺), facilitating catalysis in asymmetric synthesis .
Experimental Design: Optimize coupling efficiency by adjusting pH (6–7.5) and using non-polar solvents (e.g., DMF). Monitor with Kaiser test for free amines .
Q. What are the stability challenges of this compound under varying conditions?
- Oxidative Degradation : Exposure to air or light promotes oxidation to Schiff bases. Store under inert gas (N₂/Ar) at –20°C in amber vials .
- pH Sensitivity : Protonation of the amine group at low pH (<4) reduces nucleophilicity. Use buffered solutions (pH 7–9) for reactions requiring free amines .
Contradiction Analysis: While recommends –20°C storage, reports stability at 4°C for short-term use. Validate based on application-specific purity requirements.
Q. How can this compound be utilized in polymer functionalization?
- Conductive Polymers : Incorporate into polyaniline derivatives via oxidative polymerization (e.g., APS/HCl). The –CH₂NH₂ group enhances solubility in polar solvents, improving film formation .
- Crosslinking Agents : React with epoxides or acrylates to form thermosetting resins. Optimize crosslink density by varying stoichiometry (amine:epoxide = 1:1.5–2.0) .
Q. What are the contradictions in reported synthesis yields, and how can they be resolved?
- cites a 96% yield using dimethylcarbamate, while reports 80–90% with LiAlH₄.
- Resolution: The higher yield in may stem from optimized protection/deprotection steps (e.g., Boc groups), reducing side reactions. Replicate conditions with strict anhydrous protocols and inert atmospheres .
Q. How does this compound compare to structural analogs in ligand design?
- vs. Aniline : The –CH₂NH₂ group adds conformational flexibility, improving binding to irregular enzyme pockets (e.g., NS2B-NS3 protease in West Nile virus) .
- vs. 4-(Aminomethyl)aniline : Ortho-substitution sterically hinders planarization, reducing π-stacking but enhancing solubility .
Methodological Insight: Use molecular docking simulations (AutoDock Vina) to predict binding affinities before synthesizing analogs .
Properties
IUPAC Name |
2-(aminomethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOYKJPMUUJXBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276644 | |
Record name | 2-(Aminomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4403-69-4 | |
Record name | 2-(Aminomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(aminomethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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